Ethyl 2-amino-3-(4-(tert-butyl)benzoyl)indolizine-1-carboxylate
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Overview
Description
Synthesis Analysis
An efficient synthesis of novel ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives has been described using 4-aminopyridine and different phenacyl bromides in acetone . This is followed by reacting with electron-deficient acetylenes in the presence of potassium carbonate base with anhydrous DMF solvent .Scientific Research Applications
Synthesis and Reactivity
Synthetic Routes and Chemical Transformations
Research has explored various synthetic pathways and chemical transformations involving indolizine derivatives, highlighting their potential in organic synthesis and the formation of unexpected condensation products under certain conditions. For instance, the synthesis of ethyl 3-(benzyl or methylthio)-1-(α-hydroxybenzyl)-thieno[3,4-b]indolizine-9-carboxylates through the reduction of corresponding 1-benzoyl derivatives has been documented, showcasing the compounds' instability and their transformation into unexpected products upon treatment with acetic acid (Kakehi et al., 2005).
Conformational Studies
The conformational analysis of ethyl 1-benzoyl-3-[(un)substituted benzylthio]thieno[3,4-b]indolizine-9-carboxylates has been performed, revealing stacked structures in solid state and chloroform solution, indicating significant interactions between the phenyl ring and the pyridine moiety of the indolizine ring (Kakehi et al., 2002).
Biological Activities
Antibacterial and Antioxidant Properties
The synthesis of novel ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives has demonstrated potent antibacterial and antioxidant activities. Specifically, derivatives such as ethyl 7-amino-3-(4-methoxybenzoyl)indolizine-1-carboxylate have shown significant potency in these areas, suggesting potential applications in developing new therapeutic agents (Uppar et al., 2020).
COX-2 Inhibitory Activity
A study on the design and synthesis of ethyl 7-methoxy-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylates has identified promising COX-2 enzyme inhibitors. Compounds from this series exhibited inhibitory activity comparable to Celecoxib and Indomethacin, indicating their potential as anti-inflammatory agents (Sandeep et al., 2017).
Apoptosis-Inducing Agents for Cancer Therapy
The development of apoptosis-inducing agents based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been investigated for breast cancer treatment. This research outlines a multicomponent synthesis approach leading to compounds showing significant antiproliferative potential against cancer cell lines, with specific compounds inducing apoptosis in MCF-7 cells and reducing solid tumor mass in vivo (Gad et al., 2020).
Mechanism of Action
It’s worth noting that this compound is an indole derivative . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
The exact mechanism of action would depend on the specific structure of the compound and its interaction with its target(s). Typically, the compound would bind to its target(s), leading to a change in the target’s function, which could then affect various biochemical pathways .
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. These effects could range from changes in cell signaling and function to potential therapeutic effects, such as antiviral or anticancer effects .
Properties
IUPAC Name |
ethyl 2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-5-27-21(26)17-16-8-6-7-13-24(16)19(18(17)23)20(25)14-9-11-15(12-10-14)22(2,3)4/h6-13H,5,23H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNKFQBOXQGVFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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